molecular formula C17H21N3O4S B2413284 4-methoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzenesulfonamide CAS No. 2034445-61-7

4-methoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzenesulfonamide

Cat. No.: B2413284
CAS No.: 2034445-61-7
M. Wt: 363.43
InChI Key: ABTVERDTASMAQH-CTYIDZIISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzenesulfonamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. This compound features a benzenesulfonamide group, a moiety widely recognized in the design of enzyme inhibitors due to its ability to interact with active sites . The integration of this group with a pyrimidine heterocycle and a conformationally restrained trans -cyclohexyl linker creates a unique molecular architecture. Such structures are frequently investigated for their potential to modulate key biological pathways, particularly those involving protein kinases and other ATP-binding proteins, given that the pyrimidine scaffold is a common pharmacophore in this field . Researchers may find this compound valuable as a starting point for developing novel therapeutic agents, particularly in oncology and immunology, where sulfonamide and pyrimidine-based compounds have shown activity against neoplastic diseases and immune system disorders . Its primary research utility lies in its potential as a key intermediate or a reference standard in high-throughput screening campaigns and structure-activity relationship (SAR) studies to elucidate new mechanisms of action and optimize potency and selectivity against challenging biological targets. This product is strictly For Research Use Only.

Properties

IUPAC Name

4-methoxy-N-(4-pyrimidin-2-yloxycyclohexyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4S/c1-23-14-7-9-16(10-8-14)25(21,22)20-13-3-5-15(6-4-13)24-17-18-11-2-12-19-17/h2,7-13,15,20H,3-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABTVERDTASMAQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2CCC(CC2)OC3=NC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Methoxy-N-((1R,4R)-4-(pyrimidin-2-yloxy)cyclohexyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer therapy and other therapeutic applications. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables that highlight its efficacy and mechanisms of action.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

  • Chemical Formula : C18H20N3O3S
  • Molecular Weight : 358.43 g/mol

The structure includes a methoxy group, a pyrimidine moiety, and a benzenesulfonamide backbone, which are crucial for its biological interactions.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines, including triple-negative breast cancer (TNBC) models.

In Vitro Studies

  • Cell Proliferation Inhibition :
    • The compound demonstrated an IC50 value of approximately 0.126 µM against MDA-MB-231 TNBC cells, indicating potent inhibitory effects on cancer cell growth.
    • Comparative studies revealed a 19-fold lesser effect on non-cancerous MCF10A cells, suggesting selective toxicity towards cancer cells .
  • Mechanism of Action :
    • The compound inhibits tubulin polymerization by binding to the colchicine site, with an IC50 value of 0.83 µM.
    • It also targets STAT3 phosphorylation with an IC50 of 6.84 µM, showcasing its dual-targeting capabilities .

Antimetastatic Effects

In vivo studies involving BALB/c nude mouse models have shown that treatment with this compound significantly inhibited lung metastasis in TNBC models more effectively than known compounds like TAE226 .

Off-Target Activities

The compound has also exhibited off-target effects by inhibiting matrix metalloproteinases (MMP-2 and MMP-9), which are involved in tumor metastasis and invasion .

Table 1: Biological Activity Summary

Activity TypeCell LineIC50 Value (µM)Mechanism of Action
Cell ProliferationMDA-MB-2310.126Inhibition of cell proliferation
Tubulin PolymerizationVarious0.83Binding to colchicine site
STAT3 PhosphorylationVarious6.84Inhibition of STAT3 phosphorylation
MMP InhibitionVariousN/AInhibition of MMP-2 and MMP-9

Table 2: Comparative Efficacy Against Other Compounds

Compound NameIC50 Value (µM)Target
5-Fluorouracil17.02 (MCF-7)Cancer Cells
TAE226N/AMetastasis
4-Methoxy-N-(1-naphthyl)benzenesulfonamide1.35 (STAT3)Dual-target inhibitor

Case Study: Efficacy in TNBC Models

In a study involving the administration of the compound to mice inoculated with MDA-MB-231 cells, it was observed that over a period of 30 days, there was a significant reduction (>80%) in xenograft tumor growth compared to untreated controls. This highlights its potential as an effective therapeutic agent in treating aggressive breast cancers .

Case Study: Selectivity Index Analysis

A selectivity index analysis indicated that the compound's toxicity against normal liver cells was markedly lower than its efficacy against cancerous cells, suggesting a favorable safety profile for therapeutic applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.